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In the critical nursery phase of swine production, managing enteric health is paramount to

ensuring optimal growth and minimizing economic losses. Post-weaning diarrhea, often linked

to pathogenic strains of Escherichia coli, presents a significant challenge. This guide provides a

detailed comparison of two prominent in-feed antibiotics used to combat this issue: avilamycin
and carbadox. The following analysis, targeted at researchers, scientists, and drug

development professionals, synthesizes data from key studies to offer an objective overview of

their performance, mechanisms, and experimental validation.

Performance on Growth and Diarrhea Control: A
Quantitative Look
Multiple studies have evaluated the efficacy of avilamycin and carbadox on key production

parameters in nursery pigs under conditions of natural or induced enteric challenge. The data

consistently demonstrates that both compounds can improve growth performance and reduce

diarrhea compared to non-medicated controls, with nuanced differences between them.

A recent study directly compared avilamycin (fed at 80.5 mg/kg for 21 or 42 days) and

carbadox (fed at 55.1 mg/kg for 21 days) in a commercial setting with the presence of

hemolytic E. coli.[1][2][3] While no significant differences were observed in overall average

daily gain (ADG) or average daily feed intake (ADFI) between the medicated groups, a notable
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improvement in the gain-to-feed ratio (G:F) was seen in pigs fed avilamycin compared to

those on carbadox.[2]

Specifically, during the initial 21 days, both avilamycin treatments lowered diarrhea severity

compared to non-medicated controls, with carbadox showing an intermediate effect.[2] The

longer 42-day avilamycin treatment (AVI42) proved most effective, significantly reducing both

the incidence and severity of diarrhea over the entire study period compared to controls.[1][2]

This suggests that the duration of avilamycin administration can be a critical factor in its

overall efficacy.[4][5]

Another study reinforced these findings, noting numerical improvements in body weight for all

medicated groups compared to a control group.[4][5] The 42-day avilamycin treatment again

resulted in the greatest overall ADG and the lowest (most efficient) feed-to-gain ratio, although

not all differences were statistically significant.[4][5]

The following tables summarize the performance data from representative studies.

Table 1: Growth Performance Comparison (Overall Study Period)
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Treatment
Group

Final Body
Weight (kg)

Average Daily
Gain (ADG)
(kg)

Average Daily
Feed Intake
(ADFI) (kg)

Gain to Feed
Ratio (G:F)

Study 1 (Weiland

et al., 2024)

Control (CON) - - - Intermediate

Avilamycin (80.5

mg/kg, 21d)

No significant

effect

No significant

effect

No significant

effect

Improved vs.

CAR21

Avilamycin (80.5

mg/kg, 42d)

No significant

effect

No significant

effect

No significant

effect

Improved vs.

CAR21

Carbadox (55.1

mg/kg, 21d)

No significant

effect

No significant

effect

No significant

effect
-

Study 2

(Thompson et

al., 2019)

Control - 0.45 - -

Avilamycin (73

g/ton , 21d)

+0.68 vs. Control

(numerical)
0.45 - -

Avilamycin (73

g/ton , 42d)

+1.5 vs. Control

(numerical)
0.48 - Lowest F:G

Carbadox (50

g/ton , 21d)

+0.68 vs. Control

(numerical)
0.46 - -

Note: Direct statistical comparisons between all groups were not always provided in the source

material. "Improved vs. CAR21" indicates a statistically significant improvement (P < 0.05) as

reported in the study.[2]

Table 2: Diarrhea Incidence and Severity Comparison
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Treatment Group
Diarrhea Severity
(d 0-21)

Diarrhea Incidence
& Severity (d 21-42)

Overall Diarrhea
Score

Study: Weiland et al.,

2024

Control (CON) Highest Highest Highest

Avilamycin (80.5

mg/kg, 21d)
Lowered vs. CON - -

Avilamycin (80.5

mg/kg, 42d)
Lowered vs. CON

Lowered vs. other

treatments
Lowest

Carbadox (55.1

mg/kg, 21d)
Intermediate - -

Note: "Lowered" indicates a statistically significant reduction (P < 0.05) as reported in the study.

[2]

Mechanisms of Action
The differing performance outcomes can be partially attributed to the distinct mechanisms by

which these two antibiotics function.

Avilamycin, an orthosomycin antibiotic, primarily targets Gram-positive bacteria.[6] Its mode of

action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit,

which blocks the formation of the initiation complex.[7] This action can modulate the gut

microbiota, reducing the load of certain pathogenic bacteria like Clostridium perfringens and

controlling enteric infections.[6][7]

Carbadox, a quinoxaline-di-N-oxide compound, has a broader spectrum of activity, particularly

against Gram-positive bacteria and anaerobes.[8] It functions by inhibiting bacterial DNA

synthesis and can cause breaks in existing DNA, leading to a bactericidal effect.[8] This

mechanism is effective against pathogens like Brachyspira hyodysenteriae (the agent of swine

dysentery) and has been shown to alter the gut microbiota, for instance, by preventing

population increases of E. coli during dietary changes.[9][10] It is important to note that due to

its mutagenic properties, carbadox is banned for use in food animals in many regions, including
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Canada and the European Union, and has a mandatory 42-day withdrawal period in the United

States.[8][9]
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Figure 1: Simplified mechanisms of action for Avilamycin and Carbadox.

Experimental Protocols
The findings presented are based on rigorous, controlled studies. The methodologies employed

are crucial for interpreting the data accurately.

Study Design (Weiland et al., 2024):

Animals: A total of 3,329 commercial crossbred pigs were used, weaned at approximately 21

days of age.[3]

Experimental Design: An incomplete block design with a 2 x 4 factorial arrangement was

utilized. Factors included stocking density (Single vs. Double) and one of four nursery

medication programs: a non-medicated control (CON), avilamycin at 80.5 mg/kg for 21 days

(AVI21), avilamycin at 80.5 mg/kg for 42 days (AVI42), or carbadox at 55.1 mg/kg for 21

days (CAR21).[3]

Challenge: Pigs were naturally infected with hemolytic E. coli, confirmed by fecal swabs.[2]

Data Collection: Pen weights and feed intake were recorded on days 0, 21, 42, and 56 to

calculate ADG, ADFI, and G:F. Diarrhea was scored weekly on a 3-point scale.[2][3]
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Diets: A 4-phase dietary program was used. Diets were formulated to meet or exceed NRC

(2012) recommendations.[3]

Study Design (Thompson et al., 2019):

Animals: 1,200 barrows and gilts (PIC genetics) were used.[4]

Experimental Design: A completely randomized design where pens were assigned to one of

four treatments: a non-medicated control, carbadox (Mecadox®) at 50 g/ton , avilamycin
(Kavault®) at 73 g/ton for 21 days, or avilamycin at 73 g/ton for 42 days.[4]

Challenge: Diagnostic samples confirmed the presence of E. coli and Salmonella.[4][5]

Data Collection: Pen weights and feed intake were collected over a 42-day nursery period to

calculate ADG, ADFI, and F:G. The percentage of pigs requiring injectable medication was

also tracked.[4]

Diets: Diets were formulated to meet or exceed NRC (2012) recommendations.[4]
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Figure 2: Generalized experimental workflow for nursery pig feed additive trials.
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Conclusion
Both avilamycin and carbadox are effective tools for managing post-weaning diarrhea and

improving performance in nursery pigs. The available data suggests that while both drugs

support growth, avilamycin may offer an advantage in feed conversion efficiency.[2]

Furthermore, a longer administration period of avilamycin (42 days) appears to provide more

comprehensive control over the incidence and severity of diarrhea compared to a 21-day

program of either antibiotic.[1][2]

The choice between these compounds will depend on specific production system challenges,

the duration of the anticipated disease risk, and regional regulatory constraints. For research

and development professionals, these studies highlight the importance of evaluating not just

growth metrics but also feed efficiency and the duration of therapeutic intervention to optimize

gut health strategies in the post-weaning period.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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